molecular formula C25H24N4O B2536930 (3,4-dihydroisoquinolin-2(1H)-yl)(1-(3,5-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone CAS No. 1207010-73-8

(3,4-dihydroisoquinolin-2(1H)-yl)(1-(3,5-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone

Cat. No.: B2536930
CAS No.: 1207010-73-8
M. Wt: 396.494
InChI Key: YPXHQUNTQQYRCA-UHFFFAOYSA-N
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Description

(3,4-Dihydroisoquinolin-2(1H)-yl)(1-(3,5-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone is a complex organic compound composed of several distinct functional groups, including a pyrazole ring and a dihydroisoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions that necessitate precise control of conditions, including temperature, solvent choice, and reagent stoichiometry. Here's a general synthetic route:

  • Formation of the Pyrazole Ring: Starting from a precursor such as a hydrazine derivative and an alpha-ketoester, a cyclization reaction forms the 1-(3,5-dimethylphenyl)-1H-pyrazole-4-carboxaldehyde.

  • Synthesis of the Dihydroisoquinoline Moiety: Using a Bischler-Napieralski cyclization, an aromatic amine and an aliphatic aldehyde undergo condensation to form the dihydroisoquinoline scaffold.

  • Coupling Reactions: The methanone linkage is formed via coupling reactions using appropriate cross-coupling agents such as palladium-catalyzed cross-coupling with aryl halides and boronic acids.

Industrial Production Methods

Scaling the synthesis for industrial production involves optimizing each step for yield and purity. This often means employing flow chemistry for continuous production, using catalysts to improve reaction efficiency, and rigorous purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, typically affecting the pyrazole ring or the dimethylphenyl group.

  • Reduction: Reduction reactions can target the carbonyl group in the methanone linkage.

  • Substitution: Various electrophilic and nucleophilic substitution reactions can modify the dihydroisoquinoline or pyrazole rings.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include potassium permanganate or chromic acid.

  • Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

  • Substitution: Halogenating agents like N-bromosuccinimide or nucleophiles such as alkyl halides.

Major Products Formed

  • Oxidation: Products may include corresponding ketones or carboxylic acids.

  • Reduction: Alcohols or amines, depending on the reduction targets.

  • Substitution: Various substituted analogs of the original compound.

Scientific Research Applications

Chemistry

Used as a building block in organic synthesis, the compound’s diverse functional groups make it a versatile intermediate in creating more complex molecules.

Biology

Its bioactive potential is explored in drug design and development, targeting specific enzymes or receptors due to its multi-functional framework.

Medicine

Preliminary studies suggest applications in medicinal chemistry, particularly in designing new therapeutic agents for diseases where pyrazole or dihydroisoquinoline derivatives have shown efficacy.

Industry

Mechanism of Action

The precise mechanism by which this compound exerts its effects varies depending on its application. In a biochemical context, it might interact with specific molecular targets such as enzymes or receptors. For instance, the pyrazole ring could inhibit certain enzymes through competitive inhibition, while the dihydroisoquinoline moiety might interact with receptor sites, modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • (3,4-Dihydroisoquinolin-1-yl)(1-(3,5-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone

  • (3,4-Dihydroisoquinolin-2(1H)-yl)(1-(3,5-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)ethanone

  • (3,4-Dihydroisoquinolin-2(1H)-yl)(1-(3,4-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone

Uniqueness

What sets (3,4-dihydroisoquinolin-2(1H)-yl)(1-(3,5-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone apart is its unique combination of functional groups that confer distinct physicochemical properties and biological activities. This structural uniqueness provides a broader range of reactions and applications.

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Properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-[1-(3,5-dimethylphenyl)-5-pyrrol-1-ylpyrazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O/c1-18-13-19(2)15-22(14-18)29-24(27-10-5-6-11-27)23(16-26-29)25(30)28-12-9-20-7-3-4-8-21(20)17-28/h3-8,10-11,13-16H,9,12,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPXHQUNTQQYRCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=C(C=N2)C(=O)N3CCC4=CC=CC=C4C3)N5C=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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